lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring and a sulfanyl group, making it a subject of interest for further study and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromo-2-methylpropanoic acid in the presence of a base such as lithium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to handle the synthesis efficiently. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives of the thiadiazole ring, reduced forms of the compound, and substituted derivatives where different functional groups have been introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate has been studied for its potential biological activities. It has shown promise as an antimicrobial agent, with activity against various bacterial strains.
Medicine: The compound has been investigated for its potential therapeutic applications. Studies have explored its use as an anti-inflammatory agent and its ability to modulate biological pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and sulfanyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: This compound is structurally similar but lacks the methylpropanoate group.
2-Methylpropanoic acid: This compound is a simpler analog without the thiadiazole ring.
Lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-2-methylpropanoate: This compound has a similar structure but with a different linkage.
Uniqueness: Lithium 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate stands out due to its combination of the thiadiazole ring and the sulfanyl group, which provides unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in scientific research and industry.
Properties
CAS No. |
2680531-49-9 |
---|---|
Molecular Formula |
C6H8LiN3O2S2 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.